(R)-MPH-220

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C20H21N3O3S |

|---|---|

分子量 |

383.5 g/mol |

IUPAC 名称 |

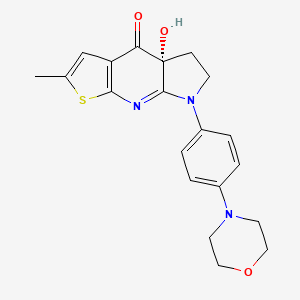

(9R)-9-hydroxy-5-methyl-12-(4-morpholin-4-ylphenyl)-4-thia-2,12-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),5-trien-8-one |

InChI |

InChI=1S/C20H21N3O3S/c1-13-12-16-17(24)20(25)6-7-23(19(20)21-18(16)27-13)15-4-2-14(3-5-15)22-8-10-26-11-9-22/h2-5,12,25H,6-11H2,1H3/t20-/m0/s1 |

InChI 键 |

KUIAFBSRBMWQQP-FQEVSTJZSA-N |

手性 SMILES |

CC1=CC2=C(S1)N=C3[C@@](C2=O)(CCN3C4=CC=C(C=C4)N5CCOCC5)O |

规范 SMILES |

CC1=CC2=C(S1)N=C3C(C2=O)(CCN3C4=CC=C(C=C4)N5CCOCC5)O |

产品来源 |

United States |

Foundational & Exploratory

(R)-MPH-220: A Technical Overview of the Less Active Enantiomer of a Novel Myosin-II Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-MPH-220 is one of the enantiomers of MPH-220, a novel small molecule inhibitor of fast skeletal muscle myosin-II. While its counterpart, the (S)-enantiomer, has been identified as the biologically active form responsible for inducing muscle relaxation, a comprehensive understanding of the properties and behavior of the (R)-enantiomer is crucial for a complete pharmacological profile of MPH-220. This technical guide provides an in-depth overview of the chemical structure, and the limited available data on the physicochemical and pharmacological properties of this compound. The information is presented to aid researchers and drug development professionals in their understanding of the stereoselectivity of this important myosin inhibitor.

Chemical Structure and Properties

This compound is a stereoisomer of MPH-220, a compound with the chemical formula C₂₀H₂₁N₃O₃S. The "(R)" designation refers to the specific spatial arrangement of atoms around its chiral center.

Table 1: Physicochemical Properties of MPH-220

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₁N₃O₃S | N/A |

| Molecular Weight | 383.46 g/mol | N/A |

| SMILES Notation | O[C@@]12C(N(C3=CC=C(N4CCOCC4)C=C3)CC2)=NC5=C(C=C(S5)C)C1=O | N/A |

Note: The provided SMILES notation represents a specific stereoisomer, and based on available biological activity data, it is presumed to be the active (S)-enantiomer.

Pharmacological Properties

The primary pharmacological target of MPH-220 is the fast skeletal muscle myosin II motor domain. The inhibitory activity of MPH-220 is highly stereoselective, with the (S)-enantiomer being significantly more potent than the (R)-enantiomer.

In Vitro Activity

In Vivo Activity

In vivo studies in rats have demonstrated that the (R)(+)-enantiomer of MPH-220 exhibits a fourfold weaker muscle force relaxation effect compared to the (S)(-)-enantiomer[1]. This marked difference in in vivo efficacy is a key indicator of the stereospecificity of MPH-220's biological action.

Table 2: Comparative In Vivo Efficacy of MPH-220 Enantiomers

| Enantiomer | Relative Muscle Force Relaxation | Source |

| (S)-(-)-MPH-220 | High | [1] |

| (R)-(+)-MPH-220 | Fourfold weaker than (S)-enantiomer | [1] |

Pharmacokinetics and Tissue Distribution

The observed difference in in vivo activity between the enantiomers is attributed to disparities in their tissue distribution. Studies have shown that the less active (R)(+)-enantiomer has a significantly lower accumulation in skeletal muscle tissue compared to the (S)(-)-enantiomer[1]. This suggests that the stereochemistry of MPH-220 influences its distribution to the target tissue, which in turn dictates its pharmacological effect. Detailed pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion specifically for the (R)-enantiomer are not extensively documented.

Mechanism of Action

MPH-220 acts by binding to the blebbistatin-binding cleft of the fast skeletal muscle myosin II motor domain[1]. This binding event is thought to stabilize a state of the myosin motor that has a low affinity for actin, thereby preventing the cross-bridge cycling that leads to muscle contraction. The significant difference in activity between the (R) and (S) enantiomers suggests that the precise stereochemical fit within this binding pocket is critical for effective inhibition.

Figure 1: Proposed mechanism of stereoselective inhibition of the myosin ATPase cycle by MPH-220 enantiomers.

Experimental Protocols

Detailed, publicly available protocols for the specific synthesis and testing of this compound are limited. The following are generalized methodologies that would be applicable for the study of this compound.

Chiral Separation of MPH-220 Enantiomers

A common method for separating enantiomers is chiral High-Performance Liquid Chromatography (HPLC).

Objective: To resolve and isolate the (R) and (S) enantiomers of MPH-220 from a racemic mixture.

Materials:

-

Racemic MPH-220

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based)

-

Mobile phase solvents (e.g., hexane, isopropanol, ethanol)

Procedure:

-

Dissolve a small amount of racemic MPH-220 in a suitable solvent.

-

Equilibrate the chiral HPLC column with the chosen mobile phase.

-

Inject the dissolved sample onto the column.

-

Monitor the elution of the enantiomers using the UV detector.

-

The two enantiomers will have different retention times, allowing for their separation and collection.

-

The identity of the (R)-enantiomer can be confirmed using polarimetry or by comparison to a stereochemically defined standard, if available.

Figure 2: Workflow for the chiral separation of MPH-220 enantiomers.

Myosin ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by myosin, which is inhibited by MPH-220.

Objective: To determine the inhibitory effect of this compound on the ATPase activity of fast skeletal muscle myosin II.

Materials:

-

Purified fast skeletal muscle myosin II

-

Purified this compound

-

ATP

-

Assay buffer (containing Mg²⁺, K⁺, and a pH buffer)

-

Phosphate detection reagent (e.g., malachite green)

Procedure:

-

Pre-incubate the myosin enzyme with varying concentrations of this compound in the assay buffer.

-

Initiate the reaction by adding a known concentration of ATP.

-

Allow the reaction to proceed for a set period at a controlled temperature.

-

Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent.

-

Compare the ATPase activity in the presence of this compound to a control without the inhibitor to determine the percent inhibition.

-

An IC₅₀ value can be calculated by plotting the percent inhibition against the logarithm of the this compound concentration.

In Vivo Muscle Force Measurement in Rats

This protocol assesses the effect of this compound on muscle function in a living animal model.

Objective: To measure the reduction in isometric muscle force in rats following administration of this compound.

Materials:

-

Anesthetized rats

-

This compound formulation for administration (e.g., oral gavage)

-

Force transducer

-

Nerve stimulator and electrodes

-

Data acquisition system

Procedure:

-

Anesthetize the rat and securely position the limb to be tested.

-

Isolate the tendon of the target muscle (e.g., tibialis anterior) and attach it to a force transducer.

-

Place stimulating electrodes on the nerve innervating the muscle.

-

Measure the baseline maximal isometric tetanic force by delivering a high-frequency electrical stimulus to the nerve.

-

Administer a defined dose of this compound to the rat.

-

At various time points after administration, repeat the muscle force measurements.

-

The percentage reduction in muscle force compared to the baseline measurement indicates the in vivo activity of this compound.

Conclusion

The available evidence strongly indicates that this compound is the significantly less active enantiomer of the potent fast skeletal muscle myosin II inhibitor, MPH-220. Its reduced efficacy in vivo is primarily due to lower accumulation in the target muscle tissue. While detailed quantitative data on the isolated (R)-enantiomer is limited, its study is essential for a thorough understanding of the structure-activity relationship and stereoselectivity of this class of inhibitors. Further research focusing on the specific binding kinetics and pharmacokinetic profile of this compound would provide a more complete picture and could inform the development of future myosin modulators.

References

An In-depth Technical Guide on the Mechanism of Action of (R)-MPH-220 on Skeletal Myosin

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-MPH-220 is the pharmacologically active R-enantiomer of MPH-220, a novel, orally bioavailable small molecule that acts as a highly selective inhibitor of fast skeletal muscle myosin II.[1][2] This technical guide delineates the core mechanism of action of this compound, its profound selectivity for fast skeletal muscle myosin isoforms, and its potential as a therapeutic agent for conditions characterized by muscle spasticity and stiffness.[3][4] By directly targeting the force-generating machinery within muscle cells, this compound represents a paradigm shift from conventional muscle relaxants that act on the central nervous system.[3] This document provides a comprehensive overview of the quantitative data supporting its mechanism, detailed experimental protocols for key assays, and visualizations of the critical molecular interactions and experimental workflows.

Core Mechanism of Action

This compound exerts its inhibitory effect by directly binding to the motor domain of fast skeletal muscle myosin II, the protein responsible for generating force and contraction in fast-twitch muscle fibers.[3] The binding of this compound stabilizes the myosin in a pre-powerstroke state, effectively preventing the conformational changes necessary for force production and subsequent muscle contraction.[3][5] This leads to a reduction in the actin-activated ATPase activity of the myosin, which is the direct source of energy for muscle contraction.[2][6]

The remarkable selectivity of this compound for fast skeletal myosin over other myosin isoforms, such as cardiac and smooth muscle myosins, is a cornerstone of its therapeutic potential.[3][7] This selectivity is conferred by a single amino acid difference in the drug-binding pocket. Fast skeletal myosin isoforms possess a leucine residue at a key position within the binding site, whereas cardiac, smooth, and non-muscle myosins have a bulkier phenylalanine residue at the equivalent position.[3][5] The morpholino group of this compound fits snugly into the pocket created by the smaller leucine residue but experiences steric hindrance with the larger phenylalanine, thus preventing its binding to other myosin isoforms.[3][5] This exquisite selectivity minimizes the risk of off-target effects, particularly on cardiac function.[6]

dot

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Mechanism of small molecule inhibition of Plasmodium falciparum myosin A informs antimalarial drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Single residue variation in skeletal muscle myosin enables direct and selective drug targeting for spasticity and muscle stiffness - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Single Residue Variation in Skeletal Muscle Myosin Enables Direct and Selective Drug Targeting for Spasticity and Muscle Stiffness - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-MPH-220: An In-Depth Technical Guide to an Inactive Enantiomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

MPH-220 is a novel, first-in-class antispastic agent that directly targets the effector proteins of muscle contraction, the actomyosin system, offering a promising alternative to centrally acting muscle relaxants.[1] As a chiral molecule, MPH-220 exists as two enantiomers, (R)-MPH-220 and (S)-MPH-220. This technical guide provides a comprehensive overview of the available scientific data demonstrating that the pharmacological activity of MPH-220 resides almost exclusively in the (S)-enantiomer, rendering this compound a significantly less active, or effectively inactive, enantiomer. This document synthesizes findings on the differential effects of these enantiomers on skeletal muscle function, supported by in vivo data. While specific quantitative data on the differential inhibition of myosin ATPase by the individual enantiomers are not publicly available, the profound in vivo differences strongly support stereospecific activity. This guide also outlines the general experimental protocols for the characterization of such enantiomers.

Introduction: The Significance of Chirality in Drug Development

Chirality is a critical consideration in pharmacology, as enantiomers of a drug can exhibit markedly different pharmacokinetic and pharmacodynamic properties. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer). The development of single-enantiomer drugs is often pursued to optimize efficacy and safety. MPH-220, a selective inhibitor of fast skeletal myosin-2 isoforms, presents a clear case of stereospecific activity, where the (S)-enantiomer is the primary contributor to its muscle-relaxant effects.[2]

Mechanism of Action of MPH-220

MPH-220 exerts its muscle relaxant effect by directly inhibiting the ATPase activity of fast skeletal myosin-2 isoforms.[2] This targeted action prevents the cross-bridge cycling that underlies muscle contraction, leading to muscle relaxation. A key advantage of this peripheral mechanism is the avoidance of neurological and cardiovascular side effects often associated with centrally acting muscle relaxants.[1] Furthermore, because MPH-220 does not affect slow skeletal myosin isoforms, it does not cause complete loss of muscle tone, which is a significant safety benefit.[2] The selectivity of MPH-220 for skeletal over cardiac and smooth muscle myosins is attributed to a single amino acid difference in the myosin heavy chain.[2][3]

Comparative Pharmacology of this compound and (S)-MPH-220

In vivo studies have demonstrated a significant difference in the pharmacological activity of the (R) and (S) enantiomers of MPH-220.

In Vivo Muscle Force Relaxation

Studies in animal models have shown that the S(-) enantiomer of MPH-220 is substantially more effective at reducing muscle force than the R(+) enantiomer.[2] Specifically, the R(+) enantiomer exhibits a fourfold weaker force relaxation effect.[1] This pronounced difference in in vivo activity is the most direct evidence of the stereoselective action of MPH-220. The force-relaxing effect of the racemic mixture is consequently significantly lower than that of the pure S(-) enantiomer.[2]

Pharmacokinetic Differences

The disparity in in vivo activity is, at least in part, explained by differences in the tissue accumulation of the two enantiomers. The accumulation of the R(+) enantiomer in skeletal muscle is significantly lower than that of the S(-) enantiomer.[1] This suggests that the higher affinity of the S(-) enantiomer for fast skeletal myosin isoforms may lead to its preferential retention in the target tissue.

Quantitative Data Summary

While specific IC50 values for the inhibition of myosin ATPase by the individual enantiomers of MPH-220 are not available in the public domain, the in vivo data provides a clear qualitative and semi-quantitative comparison.

| Parameter | (S)-MPH-220 | This compound | Racemic MPH-220 |

| In Vivo Hindlimb Force Reduction (Rat) | ~70% reduction | Fourfold weaker than (S)-enantiomer | ~40% reduction |

| Skeletal Muscle Accumulation | High | Significantly lower than (S)-enantiomer | Not specified |

Experimental Protocols

Detailed experimental protocols for the specific analysis of MPH-220 enantiomers are proprietary. However, this section outlines the general methodologies that are standard in the field for the characterization of such chiral compounds.

Synthesis and Chiral Resolution of Enantiomers

The synthesis of racemic MPH-220 would likely involve a multi-step organic synthesis process. The resolution of the enantiomers can be achieved using several standard techniques:

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a common method for separating enantiomers on both an analytical and preparative scale. A chiral stationary phase (CSP) is used to differentially interact with the (R) and (S) enantiomers, leading to different retention times.

-

Typical Protocol:

-

Dissolve the racemic MPH-220 in a suitable solvent.

-

Inject the sample onto an HPLC system equipped with a chiral column (e.g., a polysaccharide-based column like Chiralpak®).

-

Elute with a mobile phase (e.g., a mixture of hexane and isopropanol) under isocratic or gradient conditions.

-

Detect the separated enantiomers using a UV detector.

-

Collect the fractions corresponding to each enantiomer for further studies.

-

-

-

Diastereomeric Salt Crystallization: This classical method involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.

In Vitro Myosin ATPase Activity Assay

To quantify the inhibitory activity of each enantiomer, an in vitro actin-activated myosin ATPase assay would be performed. This assay measures the rate of ATP hydrolysis by myosin in the presence of actin.

-

Typical Protocol:

-

Purify fast skeletal myosin and actin from a suitable source (e.g., rabbit psoas muscle).

-

In a reaction buffer, combine myosin, actin, and varying concentrations of the test compound (this compound, (S)-MPH-220, or racemic MPH-220).

-

Initiate the reaction by adding ATP.

-

Measure the rate of ATP hydrolysis by quantifying the release of inorganic phosphate (Pi) over time using a colorimetric method (e.g., malachite green assay).

-

Plot the rate of ATPase activity as a function of inhibitor concentration to determine the IC50 value for each enantiomer.

-

In Vivo Muscle Force Measurement

The in vivo efficacy of the enantiomers is assessed by measuring their effect on skeletal muscle force in an animal model, such as the rat.

-

Typical Protocol:

-

Anesthetize the animal (e.g., with isoflurane).

-

Surgically expose the tendon of a hindlimb muscle (e.g., tibialis anterior or gastrocnemius).

-

Attach the tendon to a force transducer to measure isometric contraction force.

-

Stimulate the corresponding nerve (e.g., sciatic nerve) with electrodes to elicit maximal muscle contraction.

-

Administer the test compound (e.g., orally or via injection) and record the muscle force at various time points after administration.

-

Calculate the percentage reduction in muscle force compared to the pre-drug baseline.

-

Visualizations

Logical Relationship of MPH-220 Enantiomers

Caption: Logical flow from racemic MPH-220 to its active and inactive enantiomers.

Experimental Workflow for Enantiomer Characterization

Caption: Workflow for the synthesis, separation, and characterization of MPH-220 enantiomers.

Signaling Pathway of MPH-220 Action

Caption: Signaling pathway illustrating the differential effects of MPH-220 enantiomers.

Conclusion

References

- 1. Single residue variation in skeletal muscle myosin enables direct and selective drug targeting for spasticity and muscle stiffness - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The interaction of in vivo muscle operating lengths and passive stiffness in rat hindlimbs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigating in vivo force and work production of rat medial gastrocnemius at varying locomotor speeds using a muscle avatar - PMC [pmc.ncbi.nlm.nih.gov]

Stereoselectivity of (R)-MPH-220 versus (S)-MPH-220: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylphenidate (MPH), a cornerstone in the management of Attention-Deficit/Hyperactivity Disorder (ADHD), is a chiral molecule with four possible stereoisomers. Commercially available formulations have evolved from mixtures of stereoisomers to the predominant use of the threo racemate, and further to the single, more active enantiomer. This technical guide provides an in-depth analysis of the stereoselectivity of the threo enantiomers of methylphenidate: (R,R)-threo-methylphenidate, herein referred to as (R)-MPH-220 (also known as d-threo-methylphenidate or dexmethylphenidate), and (S,S)-threo-methylphenidate, or (S)-MPH-220 (l-threo-methylphenidate). It is widely accepted that the therapeutic efficacy of methylphenidate is primarily attributed to the (R)-enantiomer. This document will explore the pharmacological basis for this stereoselectivity, presenting quantitative data on binding affinities and functional activity, detailed experimental methodologies, and visual representations of the underlying neurochemical pathways and experimental workflows.

Introduction

Methylphenidate hydrochloride contains two chiral centers, giving rise to four stereoisomers: (R,R)-threo, (S,S)-threo, (R,S)-erythro, and (S,R)-erythro. The erythro isomers were found to be associated with adverse cardiovascular effects and were subsequently removed from formulations. Consequently, modern formulations of racemic methylphenidate consist of a 1:1 mixture of the d-threo and l-threo enantiomers. Extensive research has demonstrated that the pharmacological activity of methylphenidate resides almost exclusively in the d-threo enantiomer, this compound. This stereoselectivity is evident in its interactions with the primary molecular targets of the drug: the dopamine transporter (DAT) and the norepinephrine transporter (NET).

Quantitative Pharmacological Data

The differential effects of this compound and (S)-MPH-220 are most evident in their binding affinities and functional inhibition of DAT and NET. The following tables summarize the available quantitative data from in vitro studies.

Table 1: Inhibitory Potency (IC50, nM) of Methylphenidate Enantiomers at Monoamine Transporters in Rat Brain Membranes

| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |

| This compound (d-threo) | 33 | 244 | >50,000 |

| (S)-MPH-220 (l-threo) | 540 | 5100 | >50,000 |

Data from an in vitro study assessing the affinity of MPH for different transporters in rat brain membranes.

Table 2: Binding Affinity (Ki, nM) of Racemic Methylphenidate for Monoamine Transporters

| Compound | Norepinephrine Transporter (NET) | Dopamine Transporter (DAT) |

| dl-threo-Methylphenidate | 38 | 193 |

In vitro affinity of racemic MPH.

Mechanism of Action: Stereoselective Inhibition of Dopamine and Norepinephrine Transporters

The primary mechanism of action for methylphenidate is the blockade of DAT and NET in the presynaptic neuronal membrane. This inhibition leads to an increase in the extracellular concentrations of dopamine and norepinephrine, thereby enhancing neurotransmission in brain regions associated with attention, executive function, and arousal, such as the prefrontal cortex and striatum.

The stereoselectivity of this action is profound. This compound exhibits a significantly higher affinity for both DAT and NET compared to (S)-MPH-220. In vivo studies in humans using positron emission tomography (PET) have shown that clinically relevant doses of methylphenidate lead to significant occupancy of both DAT and NET. Furthermore, PET studies comparing the individual enantiomers revealed that [11C]d-threo-methylphenidate specifically binds to dopamine-rich regions like the basal ganglia, while the binding of [11C]l-threo-methylphenidate is diffuse and non-specific throughout the brain.

Signaling Pathway Diagram

Caption: Stereoselective action of MPH enantiomers at the synapse.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the stereoselectivity of methylphenidate enantiomers.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor or transporter.

Objective: To quantify the affinity of this compound and (S)-MPH-220 for DAT and NET.

Methodology:

-

Tissue Preparation: Brain regions rich in the target transporter are dissected (e.g., striatum for DAT, frontal cortex for NET). The tissue is homogenized in a suitable buffer and centrifuged to isolate cell membranes, which are then resuspended.

-

Incubation: A constant concentration of a specific radioligand (e.g., [3H]WIN 35,428 for DAT or [3H]nisoxetine for NET) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound or (S)-MPH-220).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound to the radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Synaptosomal Uptake Assays

These functional assays measure the ability

(R)-MPH-220: A Comprehensive Technical Guide to its Allosteric Binding Site on Myosin-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-MPH-220 is a potent and highly selective allosteric inhibitor of fast skeletal muscle myosin-2, a key protein responsible for muscle contraction. This document provides an in-depth technical overview of the binding site of this compound on myosin-2, detailing the molecular basis of its selectivity and mechanism of action. It includes a compilation of quantitative binding data, detailed experimental protocols for key assays, and visualizations of relevant pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals working on myosin-2 inhibitors and related therapeutic areas.

Introduction

Myosin-2 is a molecular motor that converts chemical energy from ATP hydrolysis into mechanical force, driving muscle contraction and various cellular processes. The myosin-2 family comprises several isoforms, including skeletal, cardiac, and non-muscle myosins. Due to the high degree of structural similarity among these isoforms, developing selective inhibitors has been a significant challenge. This compound, a derivative of the pan-myosin-2 inhibitor blebbistatin, represents a breakthrough in achieving isoform selectivity, specifically targeting fast skeletal muscle myosin-2. This selectivity makes it a promising candidate for therapeutic applications requiring muscle relaxation without cardiac side effects.

This compound Binding Site and Mechanism of Action

This compound binds to an allosteric pocket on the myosin-2 motor domain known as the blebbistatin-binding cleft.[1][2][3] This pocket is located at the apex of the 50-kDa cleft and is crucial for the conformational changes that occur during the ATP hydrolysis cycle. By binding to this site, this compound stabilizes the myosin-ADP-Pi complex in a pre-powerstroke state, thereby inhibiting the release of inorganic phosphate (Pi).[1] This inhibition of Pi release prevents the transition to a strongly actin-bound, force-producing state, leading to muscle relaxation.

The remarkable selectivity of this compound for fast skeletal muscle myosin-2 is attributed to a single amino acid difference within the binding pocket.[1][2] In fast skeletal myosin isoforms (e.g., MyHC IIa, IIb, and IId), a leucine residue (Leu476 in rabbit skeletal muscle myosin) is present at a key position within the HP-helix.[1][3] In contrast, other myosin-2 isoforms, including cardiac and non-muscle myosins, possess a bulkier phenylalanine residue at the equivalent position.[1][2] The morpholine ring of this compound fits snugly into the binding pocket when leucine is present but experiences steric hindrance with the larger phenylalanine residue, thus preventing high-affinity binding to other myosin-2 isoforms.[3]

The crystal structure of the rabbit fast skeletal muscle myosin-2b motor domain in complex with this compound has been resolved and is available in the Protein Data Bank under the accession code 6YSY .

Signaling Pathway of Myosin-2 Inhibition by this compound

Quantitative Data

The inhibitory activity of this compound and its less active (S)-enantiomer has been quantified against various myosin-2 isoforms. The following tables summarize the available data.

Table 1: Inhibition of Myosin-2 Isoforms by MPH-220

| Myosin Isoform | Compound | Inhibition | IC50 / Ki | Source |

| Human Fast Skeletal (m. vastus lateralis) | This compound | ~70% | Not Reported | [1] |

| Human Mixed Skeletal (m. soleus) | This compound | ~29% | Not Reported | [1] |

| Human β-Cardiac | This compound | No significant inhibition | Not Reported | [1][2] |

| Rabbit Fast Skeletal | This compound | Significant Inhibition | Not Reported | [2] |

| Porcine Cardiac | This compound | No significant inhibition | Not Reported | [2] |

| Smooth Muscle | This compound | No significant inhibition | Not Reported | [2] |

| Non-muscle IIA, IIB, IIC | This compound | No significant inhibition | Not Reported | [2] |

| Human Fast Skeletal (m. vastus lateralis) | Blebbistatin | >90% | Not Reported | [1][2] |

| Human β-Cardiac | Blebbistatin | >90% | Not Reported | [1][2] |

Experimental Protocols

Actin-Activated ATPase Assay

This protocol outlines the general steps for determining the IC50 of a myosin inhibitor.

Objective: To measure the concentration of an inhibitor required to reduce the actin-activated ATPase activity of myosin by 50%.

Materials:

-

Purified myosin-2 subfragment 1 (S1) or heavy meromyosin (HMM)

-

Actin, purified and polymerized

-

ATP

-

Inhibitor stock solution (e.g., this compound in DMSO)

-

Assay buffer (e.g., 20 mM MOPS, pH 7.0, 25 mM KCl, 5 mM MgCl2)

-

Phosphate detection reagent (e.g., Malachite green or a coupled enzymatic assay system)

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare Reagents:

-

Prepare a serial dilution of the inhibitor in the assay buffer. Ensure the final DMSO concentration is constant across all wells and does not exceed a level that affects enzyme activity (typically <1%).

-

Prepare a reaction mixture containing myosin and actin in the assay buffer at concentrations determined to be in the linear range of the assay.

-

-

Assay Setup:

-

Add the inhibitor dilutions to the wells of the microplate. Include a vehicle control (DMSO only) and a no-inhibitor control.

-

Add the myosin-actin reaction mixture to each well.

-

Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the myosin.

-

-

Initiate Reaction:

-

Initiate the ATPase reaction by adding a saturating concentration of ATP to all wells.

-

-

Measure Phosphate Release:

-

At various time points, or at a single endpoint within the linear range of the reaction, stop the reaction and measure the amount of inorganic phosphate released using a suitable detection method.

-

-

Data Analysis:

-

Calculate the rate of ATP hydrolysis for each inhibitor concentration.

-

Normalize the data to the no-inhibitor control (set to 100% activity).

-

Plot the percentage of myosin ATPase activity against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Workflow for ATPase Assay

X-ray Crystallography of Myosin-Inhibitor Complex

This protocol provides a general outline for obtaining the crystal structure of a myosin motor domain in complex with a small molecule inhibitor.

Objective: To determine the three-dimensional structure of the myosin-(R)-MPH-220 complex.

Materials:

-

Purified myosin-2 motor domain construct (S1 or a similar fragment) at high concentration and purity.

-

This compound.

-

Crystallization screening solutions.

-

Cryoprotectant.

-

X-ray diffraction equipment (synchrotron source is preferred).

Procedure:

-

Protein Preparation:

-

Express and purify a stable construct of the myosin motor domain.

-

-

Complex Formation (Co-crystallization):

-

Incubate the purified myosin motor domain with a molar excess of this compound. It is also common to include a non-hydrolyzable ATP analog (e.g., ADP-vanadate) to trap the myosin in a specific conformational state.

-

-

Crystallization:

-

Set up crystallization trials using vapor diffusion (hanging or sitting drop) by mixing the protein-inhibitor complex with a variety of crystallization screening solutions.

-

Incubate the trials under stable temperature conditions and monitor for crystal growth.

-

-

Crystal Harvesting and Cryo-protection:

-

Carefully harvest suitable crystals from the crystallization drops.

-

Briefly soak the crystals in a cryoprotectant solution to prevent ice formation during X-ray data collection.

-

-

X-ray Diffraction Data Collection:

-

Mount the cryo-cooled crystal in the X-ray beam.

-

Collect a complete diffraction dataset by rotating the crystal in the beam.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain electron density maps.

-

Use molecular replacement with a known myosin structure as a search model to solve the phase problem.

-

Build the atomic model of the myosin-(R)-MPH-220 complex into the electron density map and refine the structure.

-

Workflow for X-ray Crystallography

Structure-Activity Relationship (SAR)

The development of this compound from the parent compound blebbistatin highlights key structural features that govern potency and selectivity.

-

Chirality at C7: The (S)-enantiomer of blebbistatin is the active form. Similarly, this compound is the more potent enantiomer.

-

The Morpholine Ring: The addition of the morpholine ring to the blebbistatin scaffold was a key modification in the design of MPH-220. This group is crucial for the selective interaction with the leucine residue in fast skeletal myosin-2 and creates a steric clash with the phenylalanine in other isoforms.

-

Substitutions on the Tricyclic Core: Modifications to the aromatic rings of the blebbistatin core can influence potency and pharmacokinetic properties. For instance, substitutions on the D-ring have been shown to modulate isoform specificity and metabolic stability.

Logical Relationship for Myosin-2 Isoform Selectivity

Conclusion

This compound is a highly selective allosteric inhibitor of fast skeletal muscle myosin-2 that binds to the blebbistatin-binding cleft. Its selectivity is conferred by a single leucine residue in the binding pocket of fast skeletal myosin isoforms, which is absent in other myosins. By stabilizing the pre-powerstroke state of the myosin ATPase cycle, this compound effectively uncouples ATP hydrolysis from force production, leading to muscle relaxation. The detailed understanding of its binding site and mechanism of action provides a strong foundation for the development of next-generation myosin-2 inhibitors with tailored isoform specificity for a range of therapeutic applications.

References

(R)-MPH-220 as a Blebbistatin Derivative: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-MPH-220 is the inactive enantiomer of MPH-220, a next-generation, orally active, and highly selective inhibitor of fast skeletal muscle myosin-2. As a derivative of the well-characterized myosin II inhibitor blebbistatin, MPH-220 was developed to overcome the limitations of the parent compound, such as poor solubility, phototoxicity, and cytotoxicity. The stereospecificity of MPH-220's activity, with the (S)-enantiomer being the active form and the (R)-enantiomer serving as a crucial negative control, underscores the precise molecular interactions required for myosin inhibition. This technical guide provides an in-depth overview of this compound in the context of its active counterpart and the broader class of blebbistatin derivatives, focusing on its chemical properties, mechanism of action, and its role in experimental design. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and drug development.

Introduction: The Evolution from Blebbistatin

Blebbistatin is a well-established, selective inhibitor of myosin II, the motor protein responsible for muscle contraction and various forms of cell motility.[1][2] Despite its widespread use as a research tool, the practical application of blebbistatin is hampered by several unfavorable properties, including:

-

Poor aqueous solubility: Limiting its use in biological assays.[3]

-

Inherent fluorescence: Interfering with fluorescence-based experiments.[2]

-

Phototoxicity and Cytotoxicity: Causing cell damage upon exposure to light and at higher concentrations.[3][4]

-

Photodegradation: Leading to inconsistent results.[1]

These limitations have spurred the development of numerous blebbistatin derivatives with improved physicochemical and pharmacological profiles.[1][5] MPH-220 represents a significant advancement in this area, designed for high selectivity towards fast skeletal muscle myosin-2 isoforms.[6][7] This specificity is critical for therapeutic applications targeting muscle spasticity and stiffness, where off-target effects on cardiac and smooth muscle myosins could lead to severe side effects.[8][9]

This compound, as the inactive enantiomer, plays a pivotal role in these studies by allowing researchers to control for off-target or non-specific effects of the active (S)-enantiomer.[10][11]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related compounds, highlighting the stereoselectivity of inhibition and the improved properties of MPH-220 over blebbistatin.

Table 1: Comparative In Vivo Efficacy of MPH-220 Enantiomers

| Compound | Maximum Hindleg Force Reduction (in vivo, rats) | Notes |

| (S)-MPH-220 | ~70% | The active enantiomer, demonstrating significant muscle relaxation.[10] |

| This compound | Significantly lower than (S)-enantiomer | Described as "drastically less effective"; serves as an inactive control.[10] |

| Racemic MPH-220 | ~40% | The presence of the inactive (R)-enantiomer reduces the overall efficacy compared to the pure (S)-enantiomer.[10] |

Table 2: Properties of Blebbistatin and its Derivatives

| Compound | Aqueous Solubility | Phototoxicity | Cytotoxicity | Selectivity |

| Blebbistatin | Poor (<10 µM)[3] | High[3] | High[4] | Myosin II isoforms[1] |

| para-aminoblebbistatin | High (~440 µM)[3] | Low[3] | Low[3] | Myosin II isoforms[3] |

| (S)-MPH-220 | Improved | Reduced | Reduced | Fast skeletal muscle myosin-2[6][7] |

| This compound | Improved | Reduced | Reduced | Inactive[10] |

Mechanism of Action

The inhibitory action of blebbistatin and its active derivatives, including (S)-MPH-220, is targeted at the ATPase cycle of myosin II. This cycle is the fundamental process of converting chemical energy from ATP hydrolysis into mechanical force.

Blebbistatin and its derivatives do not compete with ATP for binding to the myosin head. Instead, they bind to a specific allosteric pocket, the "blebbistatin-binding pocket," which is a cavity located between the nucleotide-binding site and the actin-binding cleft.[2][6] The inhibitor preferentially binds to the myosin-ADP-Pi intermediate state.[2] This binding event traps the myosin in a conformation with low affinity for actin, effectively preventing the "power stroke" – the force-generating step of muscle contraction.[2] The key inhibitory step is the slowing of the phosphate release from the active site.[2][12]

The high selectivity of (S)-MPH-220 for fast skeletal muscle myosin-2 is attributed to a single amino acid difference in the blebbistatin-binding pocket.[6][7]

Below is a diagram illustrating the signaling pathway of myosin II inhibition by blebbistatin derivatives.

Caption: Myosin II ATPase cycle and the inhibitory mechanism of blebbistatin derivatives.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of myosin inhibitors. The following sections provide methodologies for key assays.

Myosin ATPase Activity Assay

This protocol is adapted from established methods for measuring the actin-activated ATPase activity of myosin.[9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on myosin ATPase activity.

Materials:

-

Purified myosin S1 fragment

-

Actin

-

Assay Buffer: 20 mM imidazole (pH 7.5), 5 mM KCl, 2 mM MgCl2, 1 mM DTT

-

ATP solution (with [γ-32P]ATP for radioactive detection or a coupled enzyme system for spectrophotometric detection)

-

Test compounds (this compound, (S)-MPH-220) dissolved in DMSO

-

Quenching solution (e.g., perchloric acid)

-

Malachite green reagent (for colorimetric detection of inorganic phosphate)

Procedure:

-

Prepare a reaction mixture containing assay buffer, actin, and the test compound at various concentrations. The final DMSO concentration should be kept constant across all samples (typically ≤1%).

-

Initiate the reaction by adding the myosin S1 fragment to the reaction mixture.

-

Incubate the reaction at a constant temperature (e.g., 25°C) for a defined period.

-

Stop the reaction by adding the quenching solution.

-

Quantify the amount of inorganic phosphate (Pi) released. For the radioactive method, this involves separation of [32P]Pi from unreacted [γ-32P]ATP. For the colorimetric method, add the malachite green reagent and measure the absorbance at the appropriate wavelength (e.g., 650 nm).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability and Cytotoxicity Assay

This protocol outlines a method to assess the cytotoxicity of blebbistatin derivatives.

Objective: To evaluate the effect of test compounds on cell viability.

Materials:

-

HeLa cells (or other suitable cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (this compound, (S)-MPH-220, blebbistatin) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a commercial cell viability reagent (e.g., CellTiter-Glo®)

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compounds. Include a vehicle control (DMSO) and an untreated control.

-

Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).

-

For MTT assays, add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT). For luminescent assays, add the reagent and measure luminescence.

-

Calculate the percentage of cell viability relative to the untreated control and plot against the compound concentration to determine the CC50 (half-maximal cytotoxic concentration).

Experimental and Developmental Workflow

The development and characterization of novel blebbistatin derivatives like MPH-220 follow a structured workflow. The diagram below illustrates the logical progression from initial design to preclinical evaluation.

Caption: Developmental workflow for blebbistatin derivatives like MPH-220.

Conclusion

This compound serves as an indispensable tool in the study of its active counterpart, (S)-MPH-220, and the broader field of myosin inhibition. Its inactivity allows for the rigorous dissection of specific, on-target effects from non-specific cellular responses. The development of MPH-220 from the blebbistatin scaffold exemplifies a successful strategy in medicinal chemistry to enhance the therapeutic potential of a lead compound by improving its physicochemical properties and target selectivity. This technical guide provides the foundational knowledge and practical methodologies for researchers to effectively utilize this compound in their investigations of myosin-related cellular processes and the development of novel therapeutics for muscle disorders.

References

- 1. sketchviz.com [sketchviz.com]

- 2. Single residue variation in skeletal muscle myosin enables direct and selective drug targeting for spasticity and muscle stiffness - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]

- 5. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 6. m.youtube.com [m.youtube.com]

- 7. journals.physiology.org [journals.physiology.org]

- 8. graphviz.org [graphviz.org]

- 9. New dimensions in the treatment of muscle spasticity after stroke and nervous system defects | EurekAlert! [eurekalert.org]

- 10. Graphviz [graphviz.org]

- 11. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]

- 12. medchemexpress.com [medchemexpress.com]

In Vitro Characterization of (R)-MPH-220: A Technical Overview of Stereoselectivity in Myosin-2 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-MPH-220 is the (R)-enantiomer of MPH-220, a novel, selective inhibitor of fast skeletal muscle myosin-2. While its counterpart, the (S)-enantiomer, demonstrates potent and selective inhibition, in vitro and in vivo studies have consistently shown that this compound is the significantly less active isomer. This technical guide provides a comprehensive in vitro characterization of this compound, primarily through the lens of its stereoisomeric relationship with the highly active (S)-MPH-220. The document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms of action and stereoselectivity. Understanding the pharmacological profile of this compound is crucial for a complete comprehension of the structure-activity relationship of the MPH-220 scaffold and for guiding future drug development efforts targeting myosin isoforms.

Introduction

MPH-220 is a next-generation muscle relaxant that acts directly on the contractile protein myosin.[1] It is a derivative of blebbistatin and has been designed to selectively inhibit fast skeletal muscle myosin-2 isoforms.[2][3] This selectivity is key to avoiding the cardiovascular and neurological side effects associated with less specific muscle relaxants.[1] MPH-220 exists as two stereoisomers: this compound and (S)-MPH-220. Pharmacological activity is predominantly, if not exclusively, attributed to the (S)-enantiomer.[4][5] This document focuses on the in vitro characterization of the (R)-isomer, contextualized by comparative data from its more active counterpart.

Quantitative Pharmacological Data

Direct quantitative in vitro data for this compound is limited in publicly available literature, reflecting its lower pharmacological activity. However, comparative studies provide a clear indication of its potency relative to the (S)-enantiomer and the racemic mixture.

| Compound/Mixture | Target/Assay | Result | Reference |

| This compound | In vivo muscle force relaxation | 4-fold weaker than (S)-MPH-220 | [4] |

| (S)-MPH-220 | In vivo muscle force relaxation | Drastically more effective than this compound | [4][5] |

| Racemic MPH-220 | In vivo muscle force relaxation | Significantly lower effect than (S)-MPH-220 | [4][5] |

Table 1: Comparative in vivo efficacy of MPH-220 enantiomers.

The in vitro activity of the active (S)-enantiomer and the racemic mixture has been characterized across various myosin isoforms, demonstrating high selectivity for fast skeletal muscle myosin-2.

| Compound | Myosin Isoform | Activity/Selectivity | Reference |

| MPH-220 (racemate) | Fast Skeletal Myosin-2 | Selective inhibition | [5] |

| Slow Skeletal/β-Cardiac Myosin | No significant inhibition at high concentrations | [5] | |

| Smooth Muscle Myosin-2 | No significant inhibition | [5] | |

| Non-muscle Myosin-2 (NM2) Isoforms | No significant inhibition | [5] | |

| MPH-220 (racemate) | Human β-cardiac myosin | Essentially unaffected | [5] |

| Human m. vastus lateralis (56% fast isoforms) | ~70% inhibition | [5] | |

| Human m. soleus (28% fast isoforms) | ~29% inhibition | [5] |

Table 2: In vitro selectivity profile of racemic MPH-220 against various myosin isoforms.

Experimental Protocols

The primary in vitro assay used to characterize MPH-220 and its enantiomers is the actin-activated myosin ATPase activity assay. This assay measures the rate of ATP hydrolysis by myosin, which is a direct indicator of its motor function.

Actin-Activated Myosin ATPase Assay

Objective: To determine the inhibitory effect of a compound on the ATPase activity of different myosin isoforms in the presence of actin.

Materials:

-

Purified myosin isoforms (e.g., fast skeletal, cardiac, smooth muscle)

-

Actin

-

ATP (including a radiolabeled variant like [γ-³²P]ATP for some methods)

-

Assay Buffer (e.g., containing HEPES, MgCl₂, EGTA, KCl)

-

Test compounds (this compound, (S)-MPH-220, racemic MPH-220) dissolved in a suitable solvent (e.g., DMSO)

-

Quenching solution (e.g., perchloric acid or a solution containing silicotungstic and sulfuric acids)

-

Reagents for phosphate detection (e.g., malachite green, ammonium molybdate) or scintillation counting setup for radiolabeled assays.

Procedure:

-

Reaction Setup: In a reaction vessel (e.g., microfuge tube or microplate well), combine the assay buffer, a specific concentration of the myosin isoform, and actin.

-

Compound Incubation: Add the test compound at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be run in parallel.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding a defined concentration of ATP. The reaction is typically carried out at a controlled temperature (e.g., 25°C or 37°C).

-

Time Course and Quenching: Allow the reaction to proceed for a specific period. At defined time points, aliquots of the reaction mixture are taken and the reaction is stopped by adding a quenching solution.

-

Phosphate Detection: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified. This can be done through several methods:

-

Colorimetric Methods (e.g., Malachite Green, Molybdenum Blue): A reagent is added that forms a colored complex with the released Pi, and the absorbance is measured spectrophotometrically.[6]

-

Radiolabeled Assay: If [γ-³²P]ATP is used, the released ³²P-labeled phosphate is separated from the unhydrolyzed ATP, and the radioactivity is measured using a scintillation counter.[2][7]

-

Coupled Enzyme Assay: The regeneration of ATP is coupled to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.

-

-

Data Analysis: The rate of ATP hydrolysis is calculated from the amount of Pi released over time. The inhibitory activity of the compound is determined by plotting the ATPase activity against the compound concentration and fitting the data to a suitable dose-response curve to determine the IC₅₀ value.

Visualizations

Mechanism of Action of (S)-MPH-220

The active (S)-enantiomer of MPH-220 binds to a specific pocket in the motor domain of fast skeletal muscle myosin-2, known as the blebbistatin-binding pocket.[5] This binding event stabilizes the myosin in a pre-power stroke state, preventing it from completing its force-producing cycle, which leads to muscle relaxation.

Caption: (S)-MPH-220 inhibits the myosin ATPase cycle by stabilizing the pre-power stroke state.

Stereoselectivity of MPH-220

The significant difference in activity between the (R) and (S) enantiomers of MPH-220 highlights the high degree of stereoselectivity of the myosin-2 binding pocket. The specific three-dimensional arrangement of atoms in the (S)-isomer allows for optimal interaction with the binding site, leading to potent inhibition, whereas the (R)-isomer does not fit as effectively, resulting in weak or no activity.

Caption: The stereochemistry of MPH-220 dictates its binding affinity and inhibitory potency.

Conclusion

The in vitro characterization of this compound, primarily through comparative analysis with its (S)-enantiomer, reveals a pronounced stereoselectivity in the inhibition of fast skeletal muscle myosin-2. While this compound is largely inactive, its existence and pharmacological profile are critical for understanding the structure-activity relationship of this class of inhibitors. The high potency and selectivity of the (S)-enantiomer underscore the potential of targeting specific myosin isoforms for therapeutic benefit. Further studies focusing on the subtle structural differences between the enantiomers and their interactions with the myosin binding pocket could provide valuable insights for the design of even more potent and selective muscle relaxants. This technical guide provides a foundational understanding for researchers and drug developers working in the field of muscle contractility and related disorders.

References

- 1. The Discriminative Stimulus Properties of Methylphenidate in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ohsu.edu [ohsu.edu]

- 3. researchgate.net [researchgate.net]

- 4. Single residue variation in skeletal muscle myosin enables direct and selective drug targeting for spasticity and muscle stiffness - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An optimized micro-assay of myosin II ATPase activity based on the molybdenum blue method and its application in screening natural product inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. KINETIC AND EQUILIBRIUM ANALYSIS OF THE MYOSIN ATPase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on (R)-MPH-220 for Muscle Spasticity Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-MPH-220, a selective inhibitor of skeletal muscle myosin-2, and its potential application in muscle spasticity research. This document details its mechanism of action, preclinical data, and the experimental protocols utilized in its evaluation.

Core Concepts: Mechanism of Action and Selectivity

This compound is the R-isomer of MPH-220, a novel small molecule designed to directly and selectively inhibit the enzymatic activity of fast skeletal muscle myosin-2 isoforms.[1] Unlike current muscle relaxants that act on the central nervous system, MPH-220 offers a potential nervous system-independent approach to treating muscle spasticity by directly targeting the contractile machinery of skeletal muscle.[2][3][4]

The selectivity of MPH-220 for fast skeletal muscle myosin over other myosin isoforms, such as cardiac and smooth muscle myosins, is attributed to a single amino acid difference in the myosin heavy chain.[1][5] Fast skeletal myosin isoforms possess a leucine residue at a key position within the inhibitor-binding pocket, whereas other myosin-2 isoforms have a phenylalanine at the analogous position.[1][6] This structural variance allows for the rational design of inhibitors like MPH-220 that exhibit high selectivity.

It is crucial to note that preclinical studies have demonstrated that the S(-) enantiomer of MPH-220 is significantly more potent in its muscle-relaxing effects compared to the R(+) enantiomer, this compound.[1] The S(-) enantiomer shows a more pronounced reduction in muscle force, which is consistent with its stronger inhibition of ATPase activity.[1]

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies of MPH-220 and its enantiomers.

Table 1: In Vitro ATPase Inhibition

| Myosin Isoform | Compound | IC50 (µM) |

| Fast Skeletal Myosin-2 | (S)-MPH-220 | ~0.3 |

| Fast Skeletal Myosin-2 | This compound | ~1.2 |

| Cardiac Myosin | (S)-MPH-220 | >100 |

| Smooth Muscle Myosin | (S)-MPH-220 | >100 |

Data extracted and synthesized from Gyimesi et al., Cell, 2020.

Table 2: In Vivo Muscle Force Reduction in Rats

| Compound | Dose (mg/kg, oral) | Maximum Force Reduction (%) | Duration of Effect (hours) |

| (S)-MPH-220 | 15 | ~70 | >10 |

| This compound | 15 | ~17.5 | Not reported |

| Racemic MPH-220 | 15 | ~40 | Not reported |

Data extracted and synthesized from Gyimesi et al., Cell, 2020 and its supplementary materials.[1]

Table 3: Off-Target Activity

| Target Class | Number of Targets Tested | Compound | Concentration (µM) | Inhibition (%) |

| Kinases | >200 | MPH-220 | 10 | <20 for all tested kinases |

| Hormone Nuclear Receptors | 23 | MPH-220 | 5 | No significant effect |

| hERG Channels | Not specified | MPH-220 | Not specified | No effect |

Data extracted and synthesized from Gyimesi et al., Cell, 2020 and conference abstracts.[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of MPH-220.

Protein Expression and Purification

-

Myosin Isoforms: Human fast skeletal myosin IIa, human β-cardiac myosin, and human non-muscle myosin IIA, IIB, and IIC were expressed in the Sf9/baculovirus expression system. The heavy chain, essential light chain, and regulatory light chain were co-expressed.

-

Purification: Myosin proteins were purified from Sf9 cell lysates using affinity chromatography (e.g., FLAG-tag purification) followed by size-exclusion chromatography to ensure high purity. Protein concentration was determined using the Bradford assay.

Actin-Activated ATPase Activity Assay

-

Principle: The rate of ATP hydrolysis by myosin in the presence of actin is measured to determine the enzymatic activity.

-

Procedure:

-

Purified myosin was mixed with F-actin in a buffer solution containing ATP, MgCl2, and a regenerating system (pyruvate kinase and phosphoenolpyruvate) to maintain a constant ATP concentration.

-

The reaction was initiated by the addition of ATP.

-

The rate of ADP production was measured by coupling it to the oxidation of NADH using a lactate dehydrogenase/pyruvate kinase coupled assay, which was monitored by the decrease in absorbance at 340 nm.

-

For inhibitor studies, various concentrations of MPH-220 or its enantiomers were pre-incubated with myosin before the addition of F-actin and ATP.

-

IC50 values were calculated by fitting the dose-response data to a standard sigmoidal equation.

-

In Vivo Spasticity Model in Rats

-

Model: A rat model of spasticity was induced by a unilateral lesion of the pyramidal tract. This model mimics the upper motor neuron damage that leads to spasticity in humans.

-

Procedure:

-

Adult male Wistar rats were anesthetized, and a craniotomy was performed.

-

A lesion was created in the sensorimotor cortex corresponding to the hindlimb area to induce spasticity in the contralateral hindlimb.

-

Animals were allowed to recover for a specified period to allow for the development of spasticity.

-

In Vivo Muscle Force Measurement

-

Setup: Anesthetized rats were placed in a stereotaxic frame, and the hindlimb was attached to a force transducer.

-

Procedure:

-

The tibial nerve was stimulated with electrodes to induce maximal isometric contraction of the hindlimb muscles.

-

The resulting force was measured by the force transducer.

-

A baseline force measurement was taken before oral administration of the test compound (MPH-220 enantiomers or vehicle).

-

Force measurements were repeated at multiple time points after administration to determine the extent and duration of muscle relaxation.

-

Gait Analysis

-

Methodology: A non-invasive, three-dimensional motion capture system was used to analyze the gait of the spastic rats.

-

Procedure:

-

Reflective markers were placed on the joints of the hindlimbs.

-

Rats were allowed to move freely in an open field, and their movements were recorded by multiple high-speed cameras.

-

The 3D coordinates of the markers were reconstructed to analyze various gait parameters, including stride length, joint angles, and limb coordination, before and after treatment with MPH-220.

-

Visualizations

Signaling Pathway

Caption: Mechanism of action of (S)-MPH-220 on the actin-myosin cross-bridge cycle.

Experimental Workflow

Caption: The experimental workflow for the development and evaluation of MPH-220.

Logical Relationship: Basis of Selectivity

Caption: The structural basis for the selective inhibition of fast skeletal muscle myosin by (S)-MPH-220.

References

- 1. Single residue variation in skeletal muscle myosin enables direct and selective drug targeting for spasticity and muscle stiffness - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ahajournals.org [ahajournals.org]

- 4. New dimensions in the treatment of muscle spasticity after stroke [ttk.elte.hu]

- 5. Single Residue Variation in Skeletal Muscle Myosin Enables Direct and Selective Drug Targeting for Spasticity and Muscle Stiffness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

(R)-MPH-220: A Comprehensive Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-MPH-220 is the R-(+)-enantiomer of MPH-220, a novel, highly selective, small-molecule inhibitor of fast skeletal muscle myosin II. Myosin II is the molecular motor responsible for generating force in muscle contraction. By directly targeting the ATPase activity of this protein, this compound and its more potent counterpart, the S-(-)-enantiomer, represent a new class of muscle relaxants with potential therapeutic applications in conditions characterized by muscle spasticity and stiffness. Unlike centrally acting muscle relaxants, MPH-220 offers the advantage of a targeted peripheral mechanism, potentially avoiding central nervous system side effects.[1] This technical guide provides an in-depth analysis of the pharmacokinetics and pharmacodynamics of this compound, drawing from available preclinical data.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion. While specific quantitative data for the (R)-enantiomer is limited in publicly available literature, studies on the racemic mixture and comparisons with the more potent S-(-)-enantiomer provide valuable insights.

Absorption and Distribution:

MPH-220 exhibits good oral absorption.[2] Following oral administration in rats, the compound accumulates in skeletal muscle tissue.[3] Notably, the accumulation of the R-(+)-enantiomer is significantly lower than that of the S-(-)-enantiomer, which is consistent with its weaker pharmacological effect.[1] This differential accumulation suggests that the affinity for the target protein may influence the tissue distribution and retention of the enantiomers.

Metabolism and Excretion:

Detailed metabolic pathways for this compound have not been extensively described. As with many xenobiotics, hepatic metabolism is the likely primary route of clearance.

Quantitative Pharmacokinetic Parameters:

Specific quantitative pharmacokinetic parameters for this compound, such as Cmax, Tmax, AUC, and half-life, are not yet available in the reviewed literature. The primary focus of published research has been on the more active S-(-)-enantiomer. The tables below are structured to incorporate this data as it becomes available.

| Parameter | Value | Species | Route of Administration | Reference |

| Cmax | Data not available | |||

| Tmax | Data not available | |||

| AUC | Data not available | |||

| Half-life (t½) | Data not available | |||

| Tissue Accumulation | Lower than S-(-)-enantiomer in skeletal muscle | Rat | Oral | [1] |

Pharmacodynamics

The pharmacodynamic properties of this compound are defined by its mechanism of action, potency, and efficacy in modulating skeletal muscle function.

Mechanism of Action:

This compound is a direct inhibitor of the actin-activated ATPase activity of fast skeletal muscle myosin II.[1] It binds to the blebbistatin-binding pocket on the myosin heavy chain, a site distinct from the ATP and actin-binding sites.[1] This binding event locks the myosin in a state where it has a low affinity for actin, thereby preventing the cross-bridge formation and force generation that are essential for muscle contraction. This targeted inhibition is highly selective for fast skeletal myosin isoforms, with minimal effect on cardiac and smooth muscle myosins.[4]

Potency and Efficacy:

Preclinical studies have consistently demonstrated that the R-(+)-enantiomer of MPH-220 is significantly less potent than the S-(-)-enantiomer. In an in vivo rat model, the S-(-)-enantiomer was drastically more effective at reducing hindleg muscle force compared to the R-(+)-enantiomer.[4] The force-relaxing effect of the R-(+)-enantiomer is described as being fourfold weaker than that of the S-(-)-enantiomer.[1]

| Parameter | Value | Assay | Species | Reference |

| In Vivo Efficacy | 4-fold weaker force relaxation than S-(-)-enantiomer | Hindleg force measurement | Rat | [1] |

| Myosin II ATPase Inhibition | Data not available | In vitro ATPase assay |

Experimental Protocols

This section details the methodologies employed in the preclinical evaluation of this compound's pharmacokinetics and pharmacodynamics.

In Vivo Oral Administration and Hindleg Force Measurement in Rats:

-

Objective: To assess the in vivo efficacy of this compound in reducing skeletal muscle force.

-

Animal Model: Adult male rats.

-

Procedure:

-

Rats are trained to voluntarily accept oral administration of the test compound formulated in a suitable vehicle.[5]

-

A single dose of this compound is administered orally.

-

At predetermined time points post-administration, the rat is anesthetized.

-

The hindlimb is positioned in a force measurement apparatus, and the isometric force of the hindleg muscles is measured in response to electrical stimulation of the sciatic nerve.[3]

-

Force measurements are recorded and compared to baseline and vehicle-treated control groups.

-

Measurement of MPH-220 Concentration in Plasma and Tissue:

-

Objective: To determine the pharmacokinetic profile of this compound.

-

Procedure:

-

Following administration of this compound, blood samples are collected at various time points via a cannulated vein.[6]

-

Plasma is separated from whole blood by centrifugation.[7]

-

At the end of the study, animals are euthanized, and skeletal muscle tissues are collected.

-

Plasma and tissue samples are processed to extract the drug.

-

The concentration of this compound in the extracts is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).[8]

-

Myosin ATPase Inhibition Assay:

-

Objective: To determine the in vitro inhibitory activity of this compound on myosin ATPase.

-

Procedure:

-

Fast skeletal muscle myosin II is purified from a suitable source (e.g., rabbit psoas muscle).

-

The actin-activated ATPase activity of the purified myosin is measured in the presence of varying concentrations of this compound.

-

The rate of ATP hydrolysis is determined by measuring the release of inorganic phosphate (Pi), often using a colorimetric or radioactive assay.[2][9]

-

The concentration of this compound that produces 50% inhibition of ATPase activity (IC50) is calculated.

-

Signaling Pathways and Logical Relationships

The direct inhibition of myosin II ATPase by this compound is the primary mechanism of action. This targeted intervention at the level of the contractile machinery itself bypasses the complex upstream signaling pathways that are typically modulated by centrally acting muscle relaxants. The logical workflow from drug administration to the physiological effect is relatively direct.

References

- 1. researchgate.net [researchgate.net]

- 2. ohsu.edu [ohsu.edu]

- 3. researchgate.net [researchgate.net]

- 4. Single residue variation in skeletal muscle myosin enables direct and selective drug targeting for spasticity and muscle stiffness - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Voluntary oral dosing for precise experimental compound delivery in adult rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapid preparation of human blood plasma for bottom-up proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Method for Simultaneous Determination of Free Concentration, Total Concentration, and Plasma Binding Capacity in Clinical Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of Actomyosin ATPase Activity by Troponin-Tropomyosin without Blocking the Binding of Myosin to Actin - PMC [pmc.ncbi.nlm.nih.gov]

(R)-MPH-220 as a Negative Control: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of neuroscience and psychopharmacology, the meticulous selection of experimental controls is paramount to the validity and interpretability of research findings. This is particularly crucial in the study of psychoactive compounds that exhibit stereoisomerism, where different spatial arrangements of the same molecule can lead to vastly different pharmacological activities. Methylphenidate (MPH), a cornerstone in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), exists as four stereoisomers. The therapeutic effects are primarily attributed to the d-threo-(2R,2'R)-methylphenidate isomer, which potently blocks the dopamine (DAT) and norepinephrine (NET) transporters. Conversely, its enantiomer, l-threo-(2S,2'S)-methylphenidate, also referred to as (R)-MPH-220 in some contexts, displays significantly lower affinity for these transporters, rendering it an ideal negative control in a variety of experimental paradigms. This technical guide provides a comprehensive overview of the rationale, supporting data, and detailed protocols for the utilization of l-threo-methylphenidate as a negative control in preclinical research.

Pharmacological Profile: A Tale of Two Isomers

The pharmacological activity of methylphenidate resides almost entirely in the d-threo isomer.[1][2] This stereoselectivity is evident in its binding affinity for and inhibition of the dopamine and norepinephrine transporters, the primary mechanism through which MPH exerts its therapeutic effects by increasing the extracellular concentrations of these neurotransmitters.[2][3]

In stark contrast, l-threo-methylphenidate exhibits a dramatically reduced affinity for both DAT and NET. This significant difference in potency forms the fundamental basis for its use as a negative control. By administering l-threo-methylphenidate, researchers can control for variables unrelated to DAT and NET blockade, such as potential off-target effects, metabolic products, or behavioral consequences of the experimental procedure itself.

Quantitative Data: Binding Affinities and Functional Potency

The differential pharmacology of the methylphenidate isomers is quantitatively demonstrated through in vitro binding and functional assays. The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of d-threo- and l-threo-methylphenidate at the dopamine, norepinephrine, and serotonin transporters.

| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Reference |

| d-threo-Methylphenidate | 193 | 38 | >10,000 | [1] |

| l-threo-Methylphenidate | - | - | >50,000 | [4] |

| Racemic (dl-threo)-MPH | - | - | - |

Note: Specific Ki values for l-threo-methylphenidate are not always available in the literature, reflecting its low affinity.

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Reference |

| d-threo-Methylphenidate | 33 | 244 | >50,000 | [4] |

| l-threo-Methylphenidate | 540 | 5100 | >50,000 | [4] |

As the data clearly illustrate, d-threo-methylphenidate is substantially more potent at inhibiting DAT and NET compared to l-threo-methylphenidate. The affinity of l-threo-methylphenidate for these transporters is so low that it is often considered pharmacologically inactive in this context.[5]

Experimental Protocols

The following sections provide detailed methodologies for key experiments where l-threo-methylphenidate serves as an effective negative control.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor or transporter. In the context of methylphenidate research, these assays are used to quantify the binding of the isomers to DAT and NET.

Objective: To determine and compare the binding affinities (Ki) of d-threo-methylphenidate and l-threo-methylphenidate for the dopamine and norepinephrine transporters.

Materials:

-

Rat striatal (for DAT) and frontal cortex (for NET) tissue homogenates

-

Radioligand for DAT (e.g., [³H]WIN 35,428)

-

Radioligand for NET (e.g., [³H]nisoxetine)

-

d-threo-methylphenidate and l-threo-methylphenidate

-

Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Homogenize dissected rat brain tissue (striatum for DAT, frontal cortex for NET) in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat the centrifugation and resuspension steps. The final pellet, containing the cell membranes, is resuspended in the assay buffer.

-

Binding Reaction: In test tubes, combine the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled competitor (d-threo- or l-threo-methylphenidate).

-

Incubation: Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-